7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-22-14-17-12(20)10(13(21)18(8)14)11(19)16-6-9-2-4-15-5-3-9/h2-5,7,20H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZANERMABLOGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative under acidic or basic conditions to form the thiazolopyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, highlighting substituent variations, physicochemical properties, and biological activities:
Key Comparison Points:
Substituent Effects on Bioactivity: The pyridin-4-ylmethyl carboxamide group in the target compound contrasts with the phenyl carboxamide in and ethyl carboxylate in . The pyridine moiety may confer enhanced solubility and metal-binding capacity compared to purely aromatic or aliphatic substituents . Hydroxy vs. Chloro/Methoxy Groups: The 7-hydroxy group in the target compound likely increases polarity and hydrogen-bond donor capacity compared to 7-chloromethyl (as in ) or 7-methyl derivatives (e.g., ). This could improve interactions with hydrophilic enzyme active sites .
Crystallographic Features :
- Analogs such as exhibit a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with puckering parameters (e.g., C5 deviation: 0.224 Å) influencing molecular packing . The target compound’s 7-hydroxy group may further distort the ring, altering crystal packing and stability.
- Hydrogen Bonding : Derivatives with electron-withdrawing groups (e.g., 5-oxo) form bifurcated C–H···O bonds in crystals, as seen in , while the hydroxy group in the target compound could participate in stronger O–H···N/O interactions .
Synthetic Routes: Many analogs are synthesized via cyclocondensation or nucleophilic substitution (e.g., reaction of 7-chloromethyl derivatives with thiocarbamates ). The target compound’s pyridin-4-ylmethyl carboxamide side chain may require amide coupling or Mitsunobu reactions for installation .
Pharmacological Potential: Thiazolo[3,2-a]pyrimidines with carboxamide substituents (e.g., ) show antimicrobial and kinase-inhibitory activities.
Biological Activity
The compound 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thiazole ring fused with a pyrimidine system, which is critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties. For instance, compounds similar to 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from to , indicating potent antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Properties
Thiazolo-pyrimidines have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key enzymes such as topoisomerases. For example, certain derivatives have demonstrated IC50 values as low as against cancer cell lines, highlighting their potential as anticancer agents .
The biological activity of 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine is largely attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : The compound has been shown to inhibit bacterial topoisomerases (GyrB and ParE), which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
- Antioxidant Activity : Thiazolo-pyrimidines may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, contributing to their therapeutic potential against various diseases including cancer .
Case Studies
Several case studies highlight the efficacy of thiazolo-pyrimidines:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly reduced bacterial growth compared to control groups, supporting their use as potential antibiotic agents .
- Anticancer Evaluation : Another research project focused on the anticancer properties of thiazolo-pyrimidines in human liver cancer cells (HepG2). The study found that these compounds induced apoptosis and inhibited cell proliferation at low concentrations, suggesting their potential as chemotherapeutic agents .
Data Tables
| Activity | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Antibacterial | 0.008 - 0.06 | S. pneumoniae, E. coli |
| Anticancer (IC50) | 12 | HepG2 (human liver cancer) |
| Mechanism | Description |
|---|---|
| Topoisomerase Inhibition | Disruption of DNA replication |
| Antioxidant Activity | Scavenging free radicals |
Q & A
Q. Q1: What are the optimal synthetic routes for 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer: The synthesis typically involves multi-step pathways, leveraging thiazolo[3,2-a]pyrimidine core modifications:
Core Formation : Condensation of substituted pyrimidine precursors (e.g., 2-aminothiazole derivatives) with carbonyl-containing reagents under acidic conditions (e.g., acetic acid) to form the fused thiazolopyrimidine ring .
Functionalization : Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or amide coupling. For example, coupling 5-oxo-thiazolopyrimidine-6-carboxylic acid with 4-(aminomethyl)pyridine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Hydroxylation : Selective oxidation at position 7 using mild oxidizing agents (e.g., H₂O₂/Fe²⁺) to introduce the hydroxy group without disrupting the methyl group at position 3 .
Key Considerations :
- Solvent choice (e.g., DMF for amide coupling, acetic acid for cyclization) impacts yield .
- Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .
Q. Q2: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Validation involves a combination of analytical techniques:
Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) and identify byproducts .
Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 2.1 ppm (methyl group) confirm substituent positions .
- IR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) validate key functional groups .
Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 359.12) .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Pyridine Substituent : Replacement of pyridin-4-ylmethyl with bulkier groups (e.g., benzyl) reduces solubility and target binding affinity by 30–50% .
- Hydroxy Group at Position 7 : Essential for hydrogen bonding with biological targets (e.g., kinases); removal decreases inhibitory activity by >70% .
Experimental Design :
Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation, alkylation).
Activity Assays : Use enzyme inhibition assays (e.g., kinase profiling) to quantify IC₅₀ values .
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate experimental data .
Q. Q4: How can contradictory data on the compound’s solubility and stability be resolved?
Methodological Answer: Contradictions often arise from solvent polarity and pH conditions:
Solubility Studies :
- PBS (pH 7.4) : Solubility ≤2 mg/mL due to hydrophobic thiazolopyrimidine core.
- DMSO : Solubility improves to >50 mg/mL, but DMSO may destabilize the compound over 48 hours .
Stability Profiling :
- HPLC Stability Tests : Monitor degradation products under varying temperatures (4°C vs. 25°C) and pH (3–9) .
- Lyophilization : Increases shelf life by 6–12 months when stored at -20°C .
Resolution Strategy : Use standardized buffers (e.g., 10 mM Tris-HCl) for biological assays to ensure reproducibility .
Q. Q5: What advanced techniques are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Cellular Studies :
- siRNA Knockdown : Confirm target specificity by observing activity loss in target-deficient cell lines .
In Vivo Models :
- Pharmacokinetics : Assess bioavailability (e.g., Cmax = 1.2 µM at 50 mg/kg dose in murine models) and metabolite profiling via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
